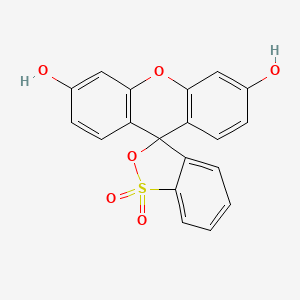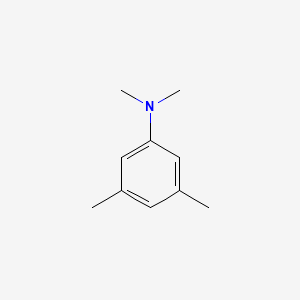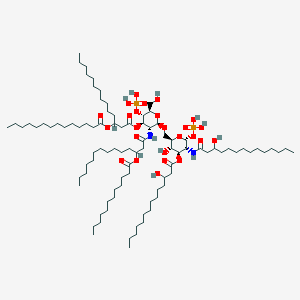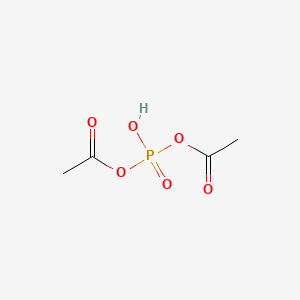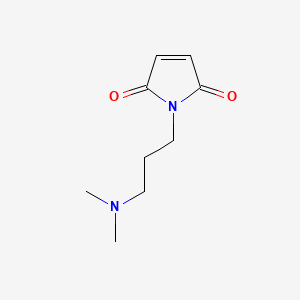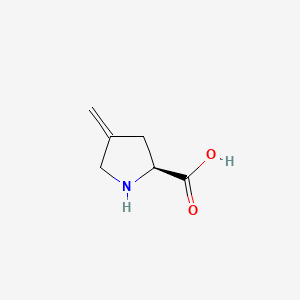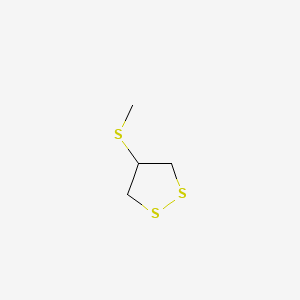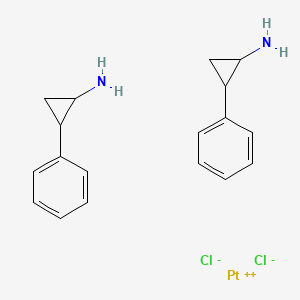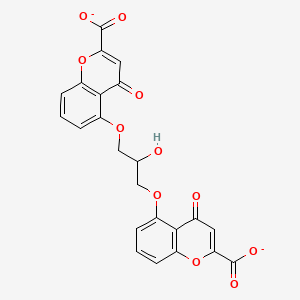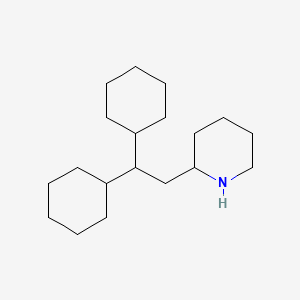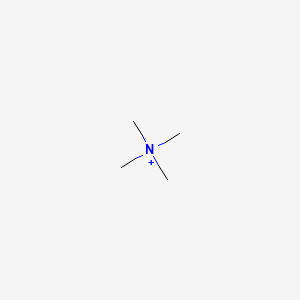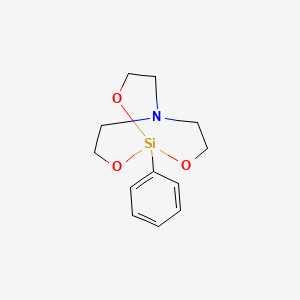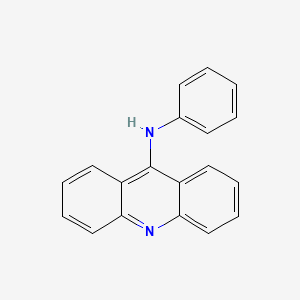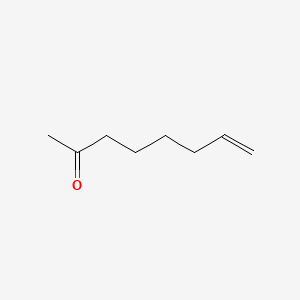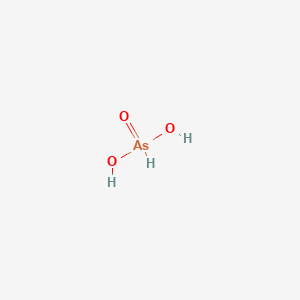
Arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsonic acid is a member of arsonic acids. It is a conjugate acid of an arsonate(1-).
Aplicaciones Científicas De Investigación
Complex Structures and Hydrogen Bonding : Arsonic acid forms complexes with alkaline earth metals like Mg, Ca, Sr, and Ba, which have been studied for their structural properties and hydrogen bonding interactions (Smith & Wermuth, 2017).
Environmental Impact and Degradation : Research has focused on the degradation of phenyl-substituted arsonic acids, common in the poultry industry, under hydroxyl radical generating conditions, revealing insights into environmental impacts and remediation strategies (Xu et al., 2007).
Synthesis Techniques : Various methods like the Bart, Bechamp, and Rosenmund reactions have been explored for the preparation of aromatic arsonic acids, highlighting the chemical synthesis aspect of arsonic acid research (Hamilton & Morgan, 2011).
Surface Modification of Nanoparticles : Arsonic acid has been investigated as an anchor group for the surface modification of iron oxide nanoparticles, demonstrating its utility in enhancing the stability and functionality of nanoparticles (Ahn, Moon, & Lee, 2013).
Forensic Analysis : Studies have explored the impact of arsonic acid on ignitable liquids like fuels and thinners, which are relevant in the context of forensic analysis of arson cases (Martín-Alberca et al., 2018).
Biotransformation in Environmental Contexts : The biotransformation of arsonic acid derivatives like roxarsone by Clostridium species, and its environmental implications, especially in relation to arsenic contamination, have been a subject of study (Stolz et al., 2007).
Propiedades
Nombre del producto |
Arsonic acid |
|---|---|
Fórmula molecular |
AsH3O3 |
Peso molecular |
125.944 g/mol |
Nombre IUPAC |
arsonic acid |
InChI |
InChI=1S/AsH3O3/c2-1(3)4/h1H,(H2,2,3,4) |
Clave InChI |
BUSBFZWLPXDYIC-UHFFFAOYSA-N |
SMILES canónico |
O[AsH](=O)O |
Sinónimos |
arsonate arsonic acid arsonic acid, ion(2-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



